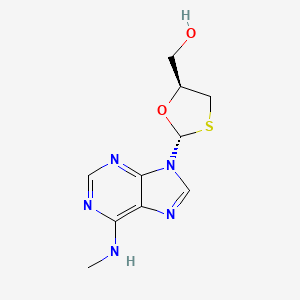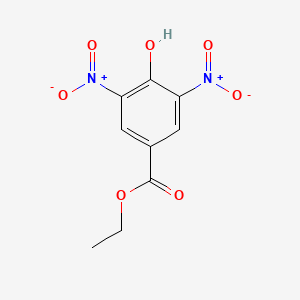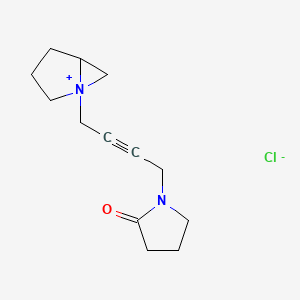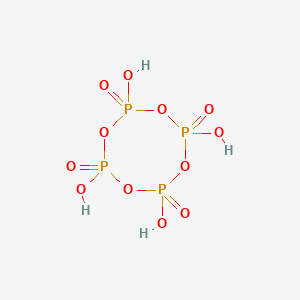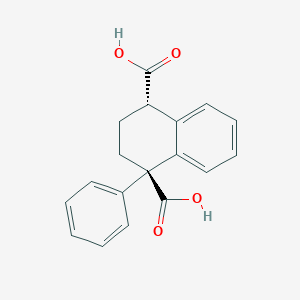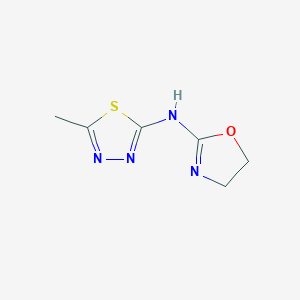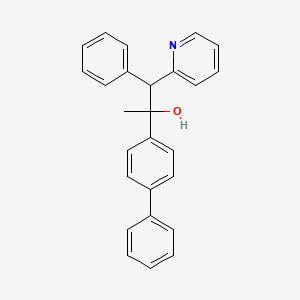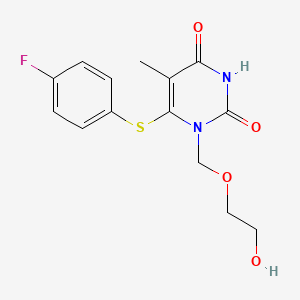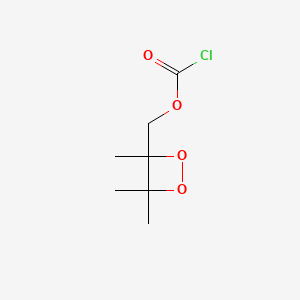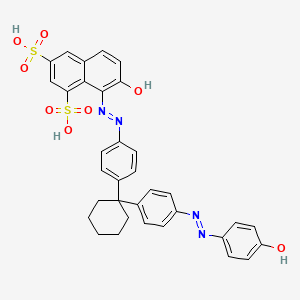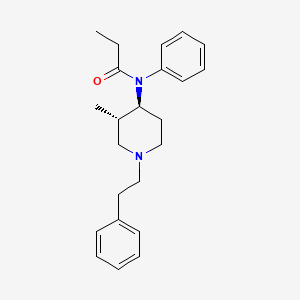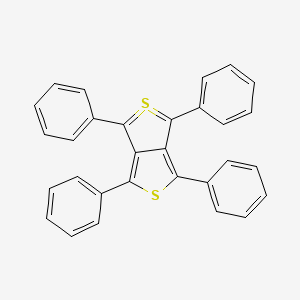
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- is a heterocyclic compound that consists of two fused thiophene rings. This compound is known for its stable and electron-rich structure, making it an attractive candidate for various applications in natural and physical sciences . The compound’s molecular formula is C30H20S2, and it has a molecular weight of 444.610 .
Méthodes De Préparation
The synthesis of thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- involves several methodologies. One common approach is the cyclization of substituted thiophenes . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as dimethylacetamide (DMAc) . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Applications De Recherche Scientifique
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and optoelectronic materials . In biology and medicine, it has shown potential as an antiviral, antitumor, and antimicrobial agent . The compound is also used in the development of organic field-effect transistors (OFETs), solar cells, and electroluminescent devices .
Mécanisme D'action
The mechanism of action of thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- involves its interaction with molecular targets and pathways. The compound’s electron-rich structure allows it to participate in various electron transfer processes, which can modulate the activity of enzymes and receptors . In optoelectronic applications, the compound’s ability to stabilize quinoid resonance structures enhances its electronic properties, making it suitable for use in high-performance devices .
Comparaison Avec Des Composés Similaires
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- can be compared with other similar compounds such as thieno[3,2-b]thiophene and thieno[2,3-b]thiophene . These compounds also consist of fused thiophene rings but differ in the orientation of the sulfur atoms. Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- is unique due to its specific ring structure, which imparts distinct electronic and chemical properties . This uniqueness makes it particularly valuable in applications requiring high stability and electron-rich characteristics.
Propriétés
Numéro CAS |
36516-81-1 |
|---|---|
Formule moléculaire |
C30H20S2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1,3,4,6-tetraphenylthieno[3,4-c]thiophene |
InChI |
InChI=1S/C30H20S2/c1-5-13-21(14-6-1)27-25-26(29(31-27)23-17-9-3-10-18-23)30(24-19-11-4-12-20-24)32-28(25)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
ZIEILZXADXBUBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(S2)C4=CC=CC=C4)C(=S=C3C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


